
1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C10H11F2NO It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with a difluoromethoxy group
Vorbereitungsmethoden
The synthesis of 1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)benzene and cyclopropanamine.
Reaction Conditions: The key step involves the formation of the cyclopropane ring, which can be achieved through cyclopropanation reactions. Common reagents used include diazo compounds and transition metal catalysts.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production.
Analyse Chemischer Reaktionen
1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The difluoromethoxy group and cyclopropane ring contribute to its binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine: This compound has a similar structure but with the difluoromethoxy group at the para position.
1-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, leading to different chemical properties and reactivity.
1-(3-(Methoxy)phenyl)cyclopropan-1-amine: This compound has a methoxy group instead of a difluoromethoxy group, resulting in different electronic and steric effects.
Eigenschaften
Molekularformel |
C10H11F2NO |
|---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11F2NO/c11-9(12)14-8-3-1-2-7(6-8)10(13)4-5-10/h1-3,6,9H,4-5,13H2 |
InChI-Schlüssel |
XKEGGLGVOHOFPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC(=CC=C2)OC(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



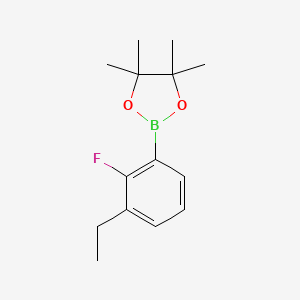
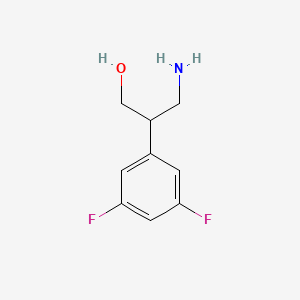
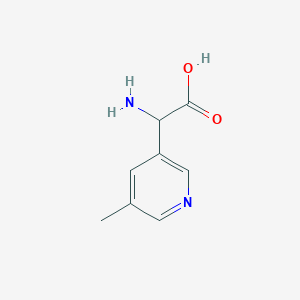
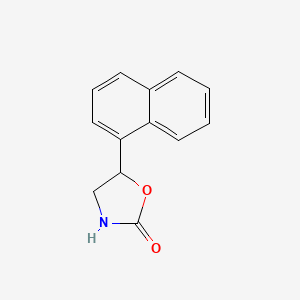


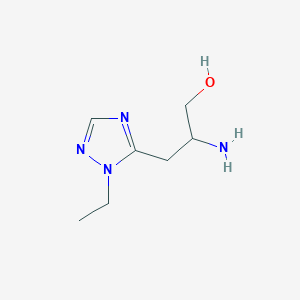
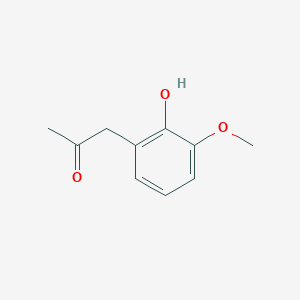



![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
